molecular formula C10H14S B074981 Butylthiobenzene CAS No. 1126-80-3

Butylthiobenzene

Cat. No. B074981
CAS RN: 1126-80-3
M. Wt: 166.29 g/mol
InChI Key: JETFNRIIPBNRAT-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert iodobenzene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (310 mg, 95% yield). 1H NMR (300 MHz, CDCl3) δ 7.26–7.09 (m, 5H; Hb, Hb′, Hc, Hc′, Hd), 2.88–2.82 (t, J=4.0, 2H; He), 1.60–1.46 (m, 2H; Hf), 1.42–1.30 (m, 2H; Hg), 0.88–0.82 (t, J=3.9, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 136.9 (C1), 128.7 (C3′, C3, C2, C2), 125.5 (C4), 33.1 (C5), 31.1 (C6), 21.9 (C7), 13.6 (C8). Anal. Calcd. for C10H14S: C, 72.23; H, 8.49; S, 19.28; Found C, 71.97; H, 8.67; S, 19.07.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([S:12]CCCC)[CH2:9][CH2:10][CH3:11]>>[C:2]1([S:12][CH2:8][CH2:9][CH2:10][CH3:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.